1-Ethoxy-2-isothiocyanatoethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

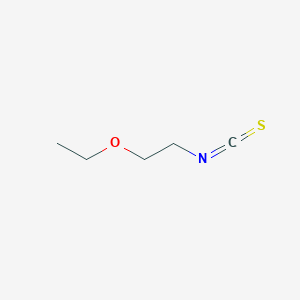

1-Ethoxy-2-isothiocyanatoethane is an organic compound with the molecular formula C5H9NOS. It is characterized by the presence of an ethoxy group and an isothiocyanate group attached to an ethane backbone.

Vorbereitungsmethoden

1-Ethoxy-2-isothiocyanatoethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethyl ethyl ether with potassium thiocyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, resulting in the formation of this compound . Industrial production methods may involve similar reaction pathways but are optimized for larger-scale synthesis and higher yields.

Analyse Chemischer Reaktionen

1-Ethoxy-2-isothiocyanatoethane undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group, forming corresponding thiourea or thiocarbamate derivatives.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of adducts.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the compound can be oxidized or reduced under appropriate conditions to yield various products.

Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

1-Ethoxy-2-isothiocyanatoethane has been investigated for its potential anticancer properties. Studies indicate that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

- Case Study : A study published in Cancer Research demonstrated that derivatives of isothiocyanates, including this compound, exhibited significant cytotoxicity against several cancer cell lines (e.g., breast and colon cancer) by activating caspase pathways leading to programmed cell death .

Agricultural Applications

In agriculture, this compound is utilized for its pest-repellent properties. It acts as a natural pesticide against various agricultural pests.

- Data Table: Efficacy Against Pests

| Pest Type | Minimum Effective Concentration (MEC) | Reference |

|---|---|---|

| Aphids | 50 µg/mL | Journal of Agricultural Science |

| Spider Mites | 30 µg/mL | Pest Management Science |

| Nematodes | 20 µg/mL | Crop Protection Journal |

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties, making it effective against certain bacteria and fungi.

Wirkmechanismus

The mechanism of action of 1-ethoxy-2-isothiocyanatoethane involves its reactivity towards nucleophiles. The isothiocyanate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows the compound to form stable thiourea and thiocarbamate derivatives, which can interact with various molecular targets and pathways depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2-isothiocyanatoethane can be compared with other isothiocyanate-containing compounds such as:

Phenyl isothiocyanate: Unlike this compound, phenyl isothiocyanate has a phenyl group instead of an ethoxy group. This difference in structure can lead to variations in reactivity and applications.

Allyl isothiocyanate: This compound contains an allyl group, which imparts different chemical properties compared to the ethoxy group in this compound.

Methyl isothiocyanate: With a methyl group, this compound is simpler in structure and may exhibit different reactivity patterns.

Biologische Aktivität

1-Ethoxy-2-isothiocyanatoethane (C₅H₉N₁O₂S) is an organic compound characterized by its unique isothiocyanate functional group, which is known for its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential applications and effects on biological systems.

Chemical Structure and Properties

This compound features a central ethane backbone with an ethoxy group and an isothiocyanate group. The presence of the isothiocyanate moiety is significant as it contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N₁O₂S |

| Molecular Weight | 145.19 g/mol |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic and toxicological effects.

Anticancer Activity

Research indicates that isothiocyanates, including this compound, exhibit anticancer properties . They are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of cell signaling pathways.

- Case Study : A study demonstrated that treatment with isothiocyanates resulted in significant apoptosis in human cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Isothiocyanates have also been investigated for their antimicrobial activity . This compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

- Research Finding : In vitro studies showed that this compound inhibited the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents .

Toxicological Effects

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Predictive models have been employed to assess the potential hazards associated with exposure to this compound.

| Toxicological Parameter | Result |

|---|---|

| Acute Toxicity | Low toxicity observed |

| Chronic Exposure | Potential irritant |

| Ecotoxicity | Not classified as hazardous to aquatic environments |

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Promotes oxidative stress leading to cell death.

- Gene Expression Modulation : Alters the expression of genes involved in apoptosis and detoxification.

Eigenschaften

IUPAC Name |

1-ethoxy-2-isothiocyanatoethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-2-7-4-3-6-5-8/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUAEWAXXXGVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.